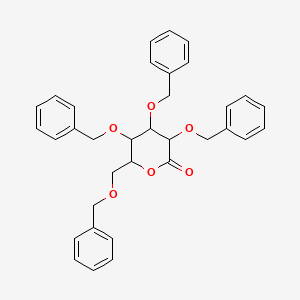
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple benzyloxy groups attached to a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone typically involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. One common method includes the use of benzyl chloride and a base such as sodium hydride to introduce benzyloxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding simpler derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in synthetic pathways or for specific applications in research.
科学的研究の応用
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyran ring provides structural stability and contributes to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
3,4,5-Trisbenzyloxybenzoic Acid: Shares similar benzyloxy groups but differs in the core structure.
3,4,5-Trisbenzyloxybenzaldehyde: Contains an aldehyde group instead of the tetrahydropyran ring.
3,4,5-Trisbenzyloxybenzyl Alcohol: Features a hydroxyl group in place of the tetrahydropyran ring.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is unique due to its tetrahydropyran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C34H34O6 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2 |
InChIキー |
BUBVLQDEIIUIQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














